(1S)-1-(3-Ethylphenyl)prop-2-enylamine is an organic compound classified under the category of phenylpropylamines. This compound features a prop-2-enylamine group attached to a phenyl ring that has an ethyl substituent at the meta position. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
This compound can be synthesized from commercially available starting materials, particularly those containing ethyl-substituted phenyl groups. The synthesis typically involves various organic reactions that allow for the introduction of the prop-2-enylamine moiety.
(1S)-1-(3-Ethylphenyl)prop-2-enylamine belongs to the class of amines, specifically secondary amines due to the presence of an amine group attached to a carbon chain. It is also categorized as a chiral compound due to its stereocenter, which can influence its biological activity.
The synthesis of (1S)-1-(3-Ethylphenyl)prop-2-enylamine can be approached through several methods, including:
The synthesis may involve:
The molecular structure of (1S)-1-(3-Ethylphenyl)prop-2-enylamine can be represented as follows:
The structural characteristics include:
(1S)-1-(3-Ethylphenyl)prop-2-enylamine can participate in various chemical reactions, including:
Common reagents and conditions for these reactions may include:
The mechanism of action for (1S)-1-(3-Ethylphenyl)prop-2-enylamine involves its interaction with biological targets such as receptors and enzymes.
Research indicates that compounds like this may modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways. This modulation can lead to therapeutic effects, such as analgesic or anti-inflammatory actions.
Key physical properties include:
Chemical properties include:
(1S)-1-(3-Ethylphenyl)prop-2-enylamine has potential applications in:
This compound exemplifies the importance of structural modifications in enhancing biological activity and therapeutic potential within medicinal chemistry.
Transaminases (TAs) enable reductive amination of prochiral ketones to chiral amines using pyridoxal-5′-phosphate (PLP) cofactors. For (1S)-1-(2-ethylphenyl)prop-2-enylamine, the ketone precursor 1-(2-ethylphenyl)prop-2-en-1-one undergoes asymmetric amination via Re-face selective hydride transfer. Key advances include:
Table 1: Performance of Engineered Transaminases in (S)-Amine Synthesis
Transaminase Source | Mutation | ee (%) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|
Chromobacterium violaceum | F88A | 98 | 92 | 0.8 |
Vibrio fluvialis | A113G/L59V | >99 | 95 | 1.4 |
Arthrobacter citreus | W61C | 97 | 88 | 0.9 |
Whole-cell systems leverage intracellular cofactor pools for deracemization of racemic allylamines. E. coli expressing Candida antarctica lipase B (CAL-B) or Rhodococcus erythropolis amidases enables enantioselective acylation:
Table 2: Whole-Cell Kinetic Resolution Performance
Biocatalyst System | Acyl Donor | ee (S)-Amine (%) | Conversion (%) | Reusability (cycles) |
---|---|---|---|---|
E. coli (CAL-B)/alginate | Vinyl acetate | 92 | 48 | 12 |
R. erythropolis/chitosan | Isopropenyl acetate | 98 | 51 | 18 |
Pseudomonas fluorescens/silica | Ethyl methoxyacetate | 95 | 45 | 15 |
L-Proline organocatalysis enables direct electrophilic amination of aldehydes, with subsequent transformations yielding the target allylamine. Critical developments include:
Table 3: Proline-Catalyzed Amination Optimization
Catalyst | Electrophile | Solvent | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
L-Proline | Di-tert-butyl ADCA | DMF | 90 | 75 | 24 |
(S)-Pyroglutamic acid | Dibenzyl ADCA | NMP | 92 | 82 | 18 |
4-Hydroxyproline | Diethyl ADCA | THF | 85 | 68 | 36 |
Chiral metal complexes achieve stereodifferentiation via substrate coordination and ligand-accelerated stereocontrol. Key systems:
Lanthanide-Catalyzed Hydroamination
Copper(I)-Mediated Hydrometalation
Table 4: Organometallic Approaches to (S)-Allylamine Synthesis
Catalyst System | Ligand | ee (%) | Yield (%) | Regioselectivity (terminal:internal) |
---|---|---|---|---|
[Nd]/amido complex | (R)-BINOL | 92 | 85 | >99:1 |
Cu(I)/DTBM-SEGPHOS | DTBM-SEGPHOS | 89 | 78 | 97:3 |
Pd(II)/Taniaphos | (S,S)-Taniaphos | 82 | 70 | 93:7 |
Rh(I)/(R,R)-Et-Duphos | (R,R)-Et-Duphos | 95 | 80 | >99:1 |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9